molecular formula C10H12N4 B13088828 4-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine

4-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13088828
M. Wt: 188.23 g/mol
InChI Key: UYHGZIOIQYVXCQ-UHFFFAOYSA-N
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Description

4-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 4-methyl-1H-pyrazole-3-carboxaldehyde with pyridine-4-methylamine under suitable conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA-binding proteins, affecting cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: Similar structure with two pyridine rings.

    3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Contains a methyl group on the pyridine ring.

    3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Contains a nitro group on the pyridine ring.

Uniqueness

4-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine is unique due to the presence of both a pyrazole and a pyridine ring, which can confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

4-methyl-1-(pyridin-4-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C10H12N4/c1-8-6-14(13-10(8)11)7-9-2-4-12-5-3-9/h2-6H,7H2,1H3,(H2,11,13)

InChI Key

UYHGZIOIQYVXCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC2=CC=NC=C2

Origin of Product

United States

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